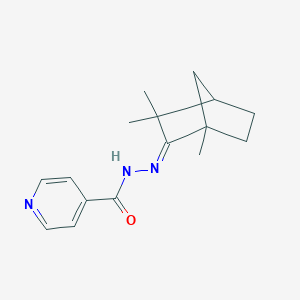
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 1,3,3-trimethyl-2-norbornylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new drugs for treating infectious diseases.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or other proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness: ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
15407-86-0 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
Clave InChI |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
SMILES isomérico |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
Sinónimos |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















